molecular formula C9H7BrF2INO B1381569 2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide CAS No. 1881847-22-8

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide

Cat. No.: B1381569
CAS No.: 1881847-22-8
M. Wt: 389.96 g/mol
InChI Key: VSMPFXSSFDTHAL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Bromo-N-(2,2-difluoroethyl)acetamide” is C4H6BrF2NO . The InChI code is 1S/C4H6BrF2NO/c5-1-4(9)8-2-3(6)7/h3H,1-2H2,(H,8,9) .

Scientific Research Applications

Synthesis of Nitrogen-Containing Heterocyclic Compounds

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide serves as a critical synthon in the design and synthesis of nitrogen-containing heterocyclic compounds and their annulated derivatives. Research by Mmonwa and Mphahlele (2016) demonstrated the use of halogenated aniline derivatives in palladium-catalyzed cross-coupling reactions, leading to novel indole and quinazolinone structures. This methodology underscores the compound's role in generating molecular diversity through the formation of complex heterocycles, which are prevalent in many biologically active molecules (M. M. Mmonwa & M. Mphahlele, 2016).

Crystal Structure Studies

The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including analogs of this compound, have been reported by Suchetan et al. (2016). These studies provide insights into the molecular conformations and interactions such as dihedral angles between benzene rings, which are essential for understanding the compound's reactivity and potential binding modes in biological systems (P. Suchetan, E. Suresha, S. Naveen, & N. Lokanath, 2016).

Nucleophilic Halodifluoromethylation

Kosobokov et al. (2014) described a method for bromo- and iododifluoromethylation of aldehydes using bromo- and iodo-substituted difluoromethyl silicon reagents. This reaction highlights the utility of bromo- and iodo-functionalized compounds in introducing difluoromethyl groups to aldehydes, a transformation that is valuable in the synthesis of fluorinated organic molecules, which are increasingly important in drug discovery and materials science (M. Kosobokov, V. Levin, M. Struchkova, & A. Dilman, 2014).

Properties

IUPAC Name

2-bromo-N-(2,2-difluoroethyl)-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2INO/c10-7-2-1-5(13)3-6(7)9(15)14-4-8(11)12/h1-3,8H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMPFXSSFDTHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)NCC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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